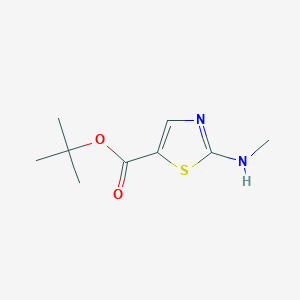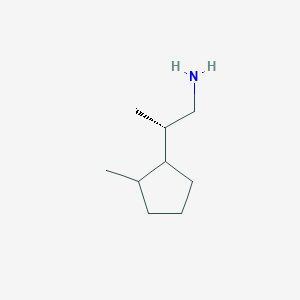![molecular formula C25H21N3O2 B2917796 N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide CAS No. 2309797-41-7](/img/structure/B2917796.png)
N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its stereochemistry and conformation.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Catalytic Processes and Organic Synthesis
Research on metal- and reagent-free methods for the synthesis of benzothiazoles and thiazolopyridines through electrolytic C–H thiolation demonstrates the importance of catalysts like TEMPO in enabling efficient synthesis of complex organic molecules. This area of study is relevant for the development of pharmaceuticals and organic materials, indicating that compounds similar to "N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide" could be synthesized or used in catalytic processes for creating biologically active molecules or materials with unique properties (Qian et al., 2017).
Biological Evaluation and Medicinal Chemistry
The synthesis and biological evaluation of benzamide derivatives highlight their potential applications in medicinal chemistry, particularly as inhibitors of enzymes or receptors relevant to disease processes. For instance, studies on the inhibitory potential of benzamide derivatives against human recombinant alkaline phosphatase and ecto-5′-nucleotidases underline the utility of these compounds in exploring new therapeutic avenues (Saeed et al., 2015).
Pharmacokinetics and Drug Development
Investigations into the pharmacokinetics and tissue distribution of benzamide-based compounds, such as novel ALK5 inhibitors, reveal their potential as oral anti-fibrotic drugs. Such studies are crucial for understanding how these compounds are absorbed, distributed, metabolized, and excreted in the body, which is essential information for drug development processes (Kim et al., 2008).
Sensor Applications and Material Science
Research on polymeric nanoparticles with benzamide functionalities demonstrates the versatility of these compounds in material science, particularly in creating sensors for metal ions. This suggests potential applications of "N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide" in developing new materials with specific sensing capabilities or other unique physical or chemical properties (Gillissen et al., 2012).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and other hazards.
Orientations Futures
This involves speculation on potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
Please consult with a professional chemist or a reliable source for accurate information. It’s also important to handle all chemicals with appropriate safety precautions. If you’re working in a lab, always follow your institution’s safety guidelines. If you’re working on a project, consider consulting with a mentor or advisor. They can provide valuable guidance and feedback.
Propriétés
IUPAC Name |
3-phenylmethoxy-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-25(21-8-4-10-24(13-21)30-18-19-6-2-1-3-7-19)28-15-20-12-23(17-27-14-20)22-9-5-11-26-16-22/h1-14,16-17H,15,18H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJFENQWHFBDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2917714.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2917715.png)
![N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2917717.png)
![Methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate](/img/structure/B2917722.png)


![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917726.png)


![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)
![13-(2-methoxyethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2917731.png)

